molecular formula C16H12Se B12528719 [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene CAS No. 664985-29-9

[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene

Cat. No.: B12528719
CAS No.: 664985-29-9
M. Wt: 283.2 g/mol
InChI Key: OQYBOPDEJZFNAE-UHFFFAOYSA-N
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Description

[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a selanyl group and a phenylbutenynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene typically involves the reaction of 4-phenylbut-1-en-3-yn-1-yl halides with selenol compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the selanyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up with careful control of reaction parameters to ensure consistency and quality of the product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The phenylbutenynyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild conditions.

Major Products

The major products formed from these reactions include selenoxide, selenone, selenide, and substituted phenylbutenynyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The selanyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene can be compared with other similar compounds, such as:

    [(4-Phenylbut-1-en-3-yn-1-yl)thio]benzene: Similar structure but with a thio group instead of a selanyl group.

    [(4-Phenylbut-1-en-3-yn-1-yl)oxy]benzene: Similar structure but with an oxy group instead of a selanyl group.

The uniqueness of this compound lies in the presence of the selanyl group, which imparts distinct chemical and biological properties compared to its thio and oxy analogs.

Properties

CAS No.

664985-29-9

Molecular Formula

C16H12Se

Molecular Weight

283.2 g/mol

IUPAC Name

4-phenylbut-1-en-3-ynylselanylbenzene

InChI

InChI=1S/C16H12Se/c1-3-9-15(10-4-1)11-7-8-14-17-16-12-5-2-6-13-16/h1-6,8-10,12-14H

InChI Key

OQYBOPDEJZFNAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=C[Se]C2=CC=CC=C2

Origin of Product

United States

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